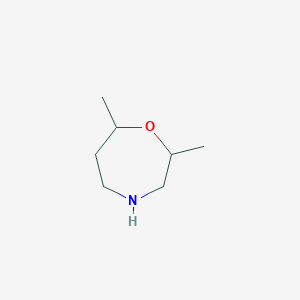
2,7-Dimethyl-1,4-oxazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,7-Diméthyl-1,4-oxazepane est un composé hétérocyclique de formule moléculaire C7H15NO. Il appartient à la classe des oxazépanes, qui sont des cycles à sept chaînons contenant à la fois des atomes d'azote et d'oxygène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2,7-Diméthyl-1,4-oxazepane peut être réalisée selon plusieurs méthodes. Une approche courante implique la cyclisation de précurseurs appropriés dans des conditions spécifiques. Par exemple, la réaction de 2-aminophénols avec des alcynones dans le 1,4-dioxane à 100 °C a été rapportée pour donner des dérivés d'oxazepane . Une autre méthode implique l'utilisation de N-propargylamines, qui subissent une cyclisation pour former le noyau oxazepane .
Méthodes de production industrielle
Bien que les méthodes spécifiques de production industrielle du 2,7-Diméthyl-1,4-oxazepane ne soient pas bien documentées, les principes généraux de la synthèse organique à grande échelle, tels que l'optimisation des conditions réactionnelles, l'utilisation de réactifs rentables et la garantie de rendements élevés, seraient applicables. La production industrielle impliquerait probablement des procédés en continu et l'utilisation de catalyseurs pour améliorer l'efficacité de la réaction.
Analyse Des Réactions Chimiques
Types de réactions
Le 2,7-Diméthyl-1,4-oxazepane peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes d'oxazepane correspondants.
Réduction : Les réactions de réduction peuvent convertir les dérivés d'oxazepane en composés plus saturés.
Substitution : Les atomes d'azote et d'oxygène du cycle peuvent participer à des réactions de substitution, conduisant à la formation de divers oxazépanes substitués.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène pour l'oxydation, des réducteurs tels que l'hydrure de lithium et d'aluminium pour la réduction et des halogénants pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées et l'utilisation de solvants tels que le tétrahydrofurane (THF) ou le dioxane .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes d'oxazepane, tandis que les réactions de substitution peuvent produire une variété d'oxazépanes substitués avec différents groupes fonctionnels.
Applications de la recherche scientifique
Le 2,7-Diméthyl-1,4-oxazepane a plusieurs applications de recherche scientifique :
Mécanisme d'action
Le mécanisme d'action du 2,7-Diméthyl-1,4-oxazepane implique son interaction avec les cibles moléculaires et les voies. Le composé peut former des liaisons hydrogène et d'autres interactions avec les molécules biologiques, influençant ainsi leur fonction. Par exemple, il a été démontré que les dérivés d'oxazepane interagissent avec les enzymes et les récepteurs, modulant leur activité et conduisant à divers effets biologiques .
Applications De Recherche Scientifique
2,7-Dimethyl-1,4-oxazepane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,7-Dimethyl-1,4-oxazepane involves its interaction with molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. For example, oxazepane derivatives have been shown to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
1,4-Diazépane : Un autre composé cyclique à sept chaînons contenant des atomes d'azote.
1,4-Oxazepane : Similaire au 2,7-Diméthyl-1,4-oxazepane, mais sans les groupes méthyle.
Dibenzo[b,f][1,4]oxazepine : Un dérivé d'oxazepane plus complexe avec des cycles benzéniques supplémentaires.
Unicité
Le 2,7-Diméthyl-1,4-oxazepane est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique. La présence de groupes méthyle aux positions 2 et 7 peut affecter les propriétés stériques et électroniques du composé, le distinguant ainsi des autres dérivés d'oxazepane .
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
2,7-dimethyl-1,4-oxazepane |
InChI |
InChI=1S/C7H15NO/c1-6-3-4-8-5-7(2)9-6/h6-8H,3-5H2,1-2H3 |
Clé InChI |
ILHDWFNCSJCYQE-UHFFFAOYSA-N |
SMILES canonique |
CC1CCNCC(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B12309088.png)
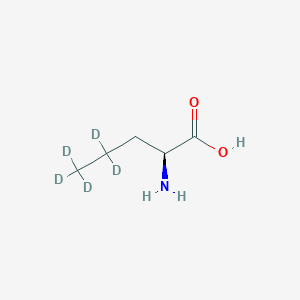
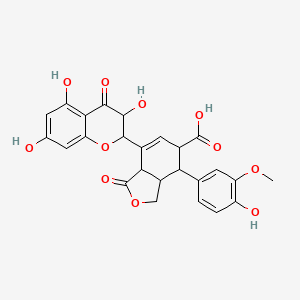
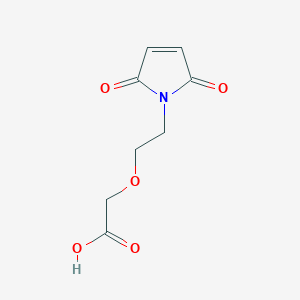
![Cis-tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B12309123.png)
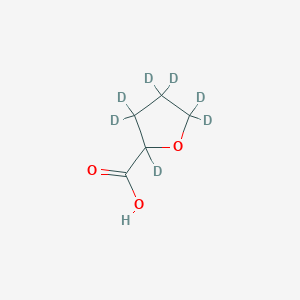

![2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B12309132.png)
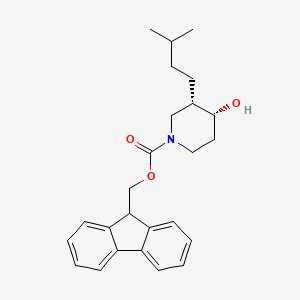
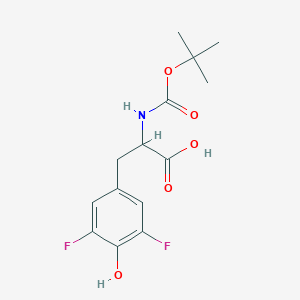
![2,2,2-trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride](/img/structure/B12309143.png)

![2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B12309150.png)
![(R)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid](/img/structure/B12309172.png)
